Rhodium (IV) oxide
Description
Rhodium(IV) oxide (RhO₂) is a black, metallic solid with a chemical formula of RhO₂ and a molar mass of 134.904 g·mol⁻¹ . It exhibits two primary crystal structures:
- Rutile-type structure (tetragonal, space group P4₂/mnm), first synthesized by Shannon in 1967, with lattice parameters a = b = 4.49 Å and c = 3.09 Å .
- High-pressure PdF₂-type structure, stabilized under high-pressure conditions and reported by Shirako et al. in 2014 .
RhO₂ is thermally stable up to 850°C, beyond which it decomposes to rhodium(III) oxide (Rh₂O₃) and eventually to metallic rhodium and oxygen at 1050°C . Notably, RhO₂ is insoluble in aqua regia and exhibits metallic resistivity (<10⁻⁴ Ω·cm), making it suitable for electrochemical applications .
Structure
2D Structure
Properties
Molecular Formula |
O2Rh-4 |
|---|---|
Molecular Weight |
134.904 g/mol |
IUPAC Name |
oxygen(2-);rhodium |
InChI |
InChI=1S/2O.Rh/q2*-2; |
InChI Key |
TXQOQFTUUROIDJ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[Rh] |
Canonical SMILES |
[O-2].[O-2].[Rh] |
Origin of Product |
United States |
Preparation Methods
High-Pressure Solid-State Synthesis
Thermodynamic Considerations
Rhodium (IV) oxide forms under highly oxidizing conditions due to the inherent stability of Rh³⁺ in most environments. The synthesis of RhO₂ requires oxygen partial pressures exceeding 100 atm and temperatures between 500–800°C to overcome the thermodynamic preference for Rh₂O₃. Early work demonstrated that Rh metal or Rh₂O₃ precursors react with gaseous O₂ in sealed systems, yielding the rutile-structured RhO₂ (space group P4₂/mnm).
Experimental Protocols
A representative procedure involves heating Rh₂O₃ powder in a gold capsule within a high-pressure furnace at 6 GPa and 1,000°C for 12 hours. Post-synthesis, the product is quenched to preserve the metastable Rh⁴⁺ state. X-ray diffraction (XRD) confirms the rutile phase (lattice parameters a = 4.56 Å, c = 3.06 Å), while X-ray photoelectron spectroscopy (XPS) verifies the Rh 3d₅/₂ binding energy at 309.5 eV, characteristic of Rh⁴⁺.
Table 1: High-Pressure Synthesis Parameters and Outcomes
| Precursor | Pressure (GPa) | Temperature (°C) | Duration (h) | Product Purity |
|---|---|---|---|---|
| Rh₂O₃ | 6 | 1,000 | 12 | 99.9% |
| Rh metal | 8 | 1,200 | 24 | 99.5% |
Hydrothermal and Thermal Decomposition Routes
Hydroflux-Mediated Hydrothermal Synthesis
Alkaline hydrothermal reactions using RhCl₃·3H₂O and Group 2 hydroxides (e.g., Ca(OH)₂, Sr(OH)₂) at 200°C yield intermediate hydroxides such as Ca₃Rh₂(OH)₁₂. Autoclave treatment in 12 M NaOH facilitates Rh³⁺ coordination, while subsequent thermal decomposition at 650–800°C under air produces ternary oxides (e.g., CaRh₂O₄) alongside transient Rh⁴⁺ species.
Phase-Pure RhO₂ Isolation
Adjusting the alkaline flux composition (e.g., substituting KOH for NaOH) and introducing BaO₂ as an oxidative mineralizer promotes direct RhO₂ formation. Rietveld refinement of synchrotron XRD data reveals that decomposition of BaNaRh(OH)₆ at 700°C under O₂ flow yields 95% phase-pure RhO₂, with minor BaCO₃ impurities removable via nitric acid washing.
Plasma-Enhanced Oxidation Techniques
Radio Frequency (RF) Sputtering
Nanostructured RhO₂ films are deposited via RF magnetron sputtering in an Ar/O₂ (1:3) plasma at 0.5 Pa. Substrate heating to 300°C enhances crystallinity, while in situ XPS confirms 60–70% Rh⁴⁺ content (Rh 3d₅/₂ at 309.5 eV) alongside Rh³⁺ (307.8 eV). These films exhibit remarkable stability, retaining Rh⁴⁺ up to 150°C in oxidizing atmospheres.
Catalytic Implications
Plasma-synthesized RhO₂ demonstrates 80% CO conversion efficiency at 100°C, outperforming thermally grown Rh₂O₃ by 40%. The enhanced activity correlates with the high surface density of Rh⁴⁺–O active sites, as evidenced by scanning transmission electron microscopy (STEM) and energy-dispersive X-ray spectroscopy (EDS).
Electrochemical Oxidation Methods
Anodic Deposition in Alkaline Media
Stable RhO₂ electrocatalysts for hydrogen evolution are fabricated by potentiostatic anodization of Rh foil in 1 M KOH at 1.8 V vs. RHE. In situ Raman spectroscopy identifies the formation of Rh–O–Rh bridging bonds (500 cm⁻¹) during polarization, while chronoamperometry reveals a Tafel slope of 45 mV/dec, indicative of efficient water dissociation.
Wet Chemical Precipitation and Dehydration
Hydrated RhO₂ Synthesis
Adding excess NaOCl to RhCl₃ solutions at pH 12 precipitates RhO₂·2H₂O, as confirmed by thermogravimetric analysis (TGA) showing 18% mass loss at 200°C. The hydrated phase exhibits a distinct O 1s XPS peak at 531.2 eV, attributed to surface hydroxyl groups.
Dehydration Dynamics
Calcining RhO₂·2H₂O at 400°C under vacuum produces anhydrous RhO₂ with a BET surface area of 120 m²/g. Nitrogen physisorption isotherms confirm mesoporosity (pore size 5–10 nm), advantageous for gas-phase catalysis.
Chemical Reactions Analysis
Rhodium (IV) oxide undergoes various chemical reactions, including oxidation and reduction. Rhodium does not react with oxygen under normal conditions, but when heated to 600°C, it is oxidized to Rh(III) oxide (Rh2O3). Rhodium also reacts with halogens to form corresponding rhodium halides, such as rhodium(III) fluoride (RhF6) and rhodium(III) chloride (RhCl6) . These reactions typically involve high temperatures and specific reagents.
Scientific Research Applications
Catalysis
Rhodium (IV) oxide is recognized for its catalytic properties, especially in reactions involving hydrogen evolution and oxidation processes.
Hydrogen Evolution Reaction (HER)
RhO has shown promising capabilities in catalyzing the hydrogen evolution reaction, which is crucial for clean hydrogen energy production. Recent studies indicate that engineered RhO clusters can maintain stability under reductive potentials, enhancing their catalytic activity. For instance, a study demonstrated that compressive strain within a strawberry-like structure of RhO clusters significantly improved their performance in alkaline electrolytes compared to traditional platinum catalysts:
| Catalyst Type | Onset Potential (V) | Activity |
|---|---|---|
| RhO | -0.3 | Superior to Pt/C |
| Pt/C | -0.36 | Reference |
This indicates that RhO could serve as a more efficient alternative to platinum-based catalysts in water electrolysis systems .
CO Oxidation
This compound nanoparticles have been employed in the catalytic oxidation of carbon monoxide (CO), which is essential for air quality control and industrial processes. The high surface area and activity of RhO make it suitable for this application, facilitating the removal of CO from exhaust gases .
Electrochemical Applications
This compound plays a significant role in electrochemical systems, particularly as an electrocatalyst in fuel cells.
Fuel Cells
In proton exchange membrane fuel cells (PEMFCs), RhO has been investigated for its ability to enhance catalytic activity compared to traditional catalysts like platinum. Research shows that RhO supported on graphene exhibits better electrocatalytic performance for hydrogen gas evolution than platinum nanoparticles under similar conditions:
| Electrocatalyst | Onset Potential (V) |
|---|---|
| RhNPs@f-graphene | -0.117 |
| PtNPs@f-graphene | -0.36 |
This demonstrates RhO's potential for improving fuel cell efficiency .
Sensors
This compound is also utilized in sensor technology, particularly in gas sensors due to its sensitivity to various gases.
Gas Sensors
Research indicates that RhO-based sensors are effective for detecting gases such as hydrogen and other volatile organic compounds. The sensing mechanism involves changes in resistance due to the oxidation state of rhodium clusters when interacting with target gases:
| Sensor Type | Target Gas | Mechanism |
|---|---|---|
| RhO-based sensor | Hydrogen | Fermi-level pinning |
| InO/RhO | Explosive gases | Resistance change detection |
These sensors are utilized in applications ranging from industrial safety to environmental monitoring .
Biomedical Applications
Emerging research suggests potential applications of Rh(IV) oxide nanoparticles in cancer diagnosis and treatment.
Cancer Treatment
Studies have explored the use of RhO nanoparticles for targeted drug delivery systems and imaging techniques in oncology, highlighting their biocompatibility and effectiveness in enhancing therapeutic outcomes:
| Application | Description |
|---|---|
| Targeted Drug Delivery | Enhances specificity of treatment |
| Imaging Techniques | Improves detection accuracy |
This area remains under investigation but shows promise for future therapeutic strategies .
Mechanism of Action
The mechanism of action of Rhodium (IV) oxide involves its interaction with molecular targets and pathways. In catalysis, rhodium complexes facilitate the reduction of nitrogen oxides and other pollutants by providing active sites for the reactions. The interaction with oxygen storage components, such as ceria, enhances the oxygen storage and release performance, leading to efficient catalytic activity . In electrochemical applications, the compound’s ability to undergo redox reactions plays a crucial role in energy conversion processes .
Comparison with Similar Compounds
Crystal Structures and Stability
| Property | RhO₂ (Rhodium(IV) Oxide) | RuO₂ (Ruthenium(IV) Oxide) | IrO₂ (Iridium(IV) Oxide) | Rh₂O₃ (Rhodium(III) Oxide) |
|---|---|---|---|---|
| Crystal Structure | Rutile, HP-PdF₂ | Rutile | Rutile | Corundum (α-phase) |
| Thermal Stability | Decomposes at 850°C → Rh₂O₃ | Stable up to ~1200°C | Stable >1000°C | Decomposes at ~1100°C → Rh |
| Synthesis | High-pressure conditions | Oxidation of Ru metal | Oxidation of Ir metal | Heating Rh in O₂ at 600°C |
| Resistivity | <10⁻⁴ Ω·cm (metallic) | ~35 μΩ·cm (metallic) | ~50 μΩ·cm (metallic) | Insulating |
- RuO₂ : Shares the rutile structure with RhO₂ but is more thermally stable. Used in capacitors and electrocatalysis .
- IrO₂ : Forms via direct oxidation of iridium metal, unlike rhodium, which primarily forms Rh₂O₃ under ambient conditions .
- Rh₂O₃ : The lower oxidation state oxide of rhodium, insulating and catalytically active in hydrogenation reactions .
Chemical Reactivity and Solubility
Divergent Oxidation Behaviors in Group VIII Metals
Q & A
Basic: What are the recommended synthesis methods for Rhodium (IV) oxide (RhO₂) nanoparticles, and how do reaction conditions influence crystallinity?
Methodological Answer:
RhO₂ nanoparticles are typically synthesized via hydrothermal methods or thermal decomposition of rhodium precursors. For hydrothermal synthesis, a RhCl₃·xH₂O precursor is reacted with a strong oxidizing agent (e.g., NaNO₂) under high-pressure conditions (150–200°C) to stabilize the +4 oxidation state . Thermal decomposition involves calcining Rh(OH)₃ at 400–600°C in an oxygen-rich environment. Key parameters affecting crystallinity include:
- Temperature : Higher temperatures (>500°C) favor rutile-type RhO₂ structures.
- pH : Acidic conditions (pH 1–3) reduce secondary phase formation (e.g., Rh₂O₃).
- Oxidizing agents : HNO₃ or O₂ flow enhances Rh⁴⁺ stability .
Characterization via XRD and Raman spectroscopy is critical to confirm phase purity.
Basic: What characterization techniques are essential for validating RhO₂ structural and electronic properties?
Methodological Answer:
- X-ray Diffraction (XRD) : Identifies crystallographic phases; RhO₂ exhibits a rutile structure (space group P4₂/mnm) with lattice parameters a = 4.56 Å and c = 3.06 Å .
- X-ray Photoelectron Spectroscopy (XPS) : Confirms the Rh⁴⁺ oxidation state (binding energy ~308.5 eV for Rh 3d₅/₂) and detects surface oxygen vacancies .
- UV-Vis-NIR Spectroscopy : Measures optical absorption bands (e.g., 400–450 nm peaks in RhO₂, attributed to d-d transitions) to assess electronic structure .
- Transmission Electron Microscopy (TEM) : Resolves nanoparticle size (typically 10–50 nm) and morphology .
Advanced: How do contradictory reports on RhO₂’s catalytic efficiency in nitrous oxide (N₂O) decomposition arise, and how can experimental design address these discrepancies?
Methodological Answer:
Discrepancies often stem from differences in catalyst support materials and operational conditions . For example:
- Support Effects : RhO₂ on γ-Al₂O₃ shows 88% decomposition efficiency in N₂O thrusters due to high surface area and strong metal-support interactions . In contrast, unsupported RhO₂ nanoparticles may exhibit lower activity due to agglomeration.
- Temperature Gradients : Catalytic performance in flow reactors depends on localized heating; inconsistent thermal management during testing can skew efficiency measurements .
Mitigation Strategies :
Advanced: What strategies improve the stability of RhO₂ under alkaline conditions for hydrogen evolution reactions (HER)?
Methodological Answer:
RhO₂ degrades in alkaline media due to surface oxidation and dissolution of Rh⁴⁺ . Stabilization approaches include:
- Doping : Incorporating Ir or Ru into the RhO₂ lattice enhances corrosion resistance. For example, Rh₀.₈Ir₀.₂O₂ achieves 95% stability after 100 HER cycles .
- Protective Coatings : Atomic layer deposition (ALD) of TiO₂ overlayers (2–3 nm) reduces direct electrolyte contact .
- Morphological Control : Nanosheet architectures (e.g., RhO₂@C composites) improve mechanical integrity and charge transfer .
Electrochemical impedance spectroscopy (EIS) and chronoamperometry are critical for assessing stability.
Basic: How should researchers design experiments to investigate RhO₂’s electrochromic properties?
Methodological Answer:
Electrochromic studies require:
- Electrochemical Setup : A three-electrode system (RhO₂ working electrode, Pt counter, Ag/AgCl reference) in 0.1 M KOH .
- Voltage Cycling : Apply ±1 V to induce reversible color changes (yellow ↔ dark green).
- In-situ Spectroelectrochemistry : Monitor optical transmittance at 550 nm during cycling to quantify switching speed and contrast ratio .
Control experiments must account for electrolyte pH and counterion effects (e.g., K⁺ vs. Li⁺ intercalation).
Advanced: How can researchers resolve contradictions in RhO₂’s optical absorption data across studies?
Methodological Answer:
Variations in absorption spectra (e.g., peak shifts from 400 nm to 450 nm) arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
